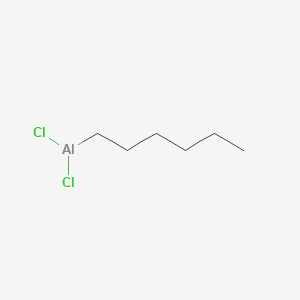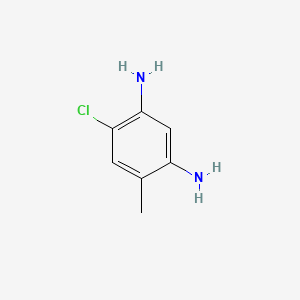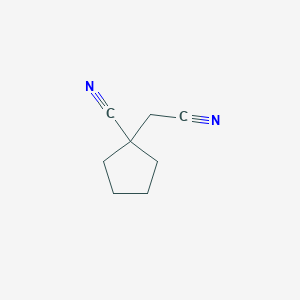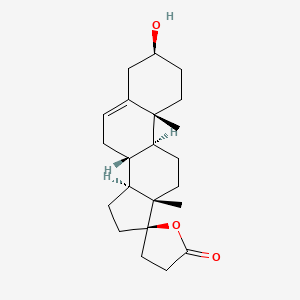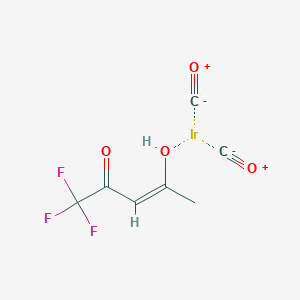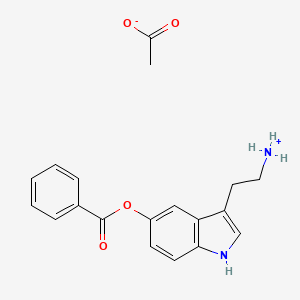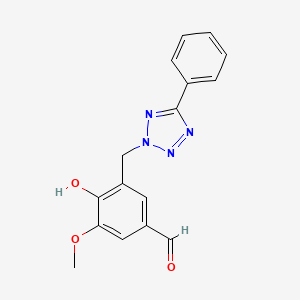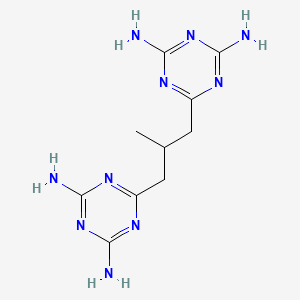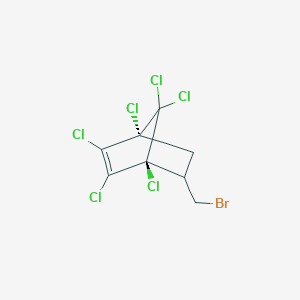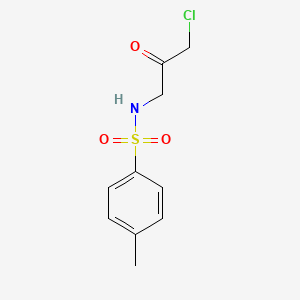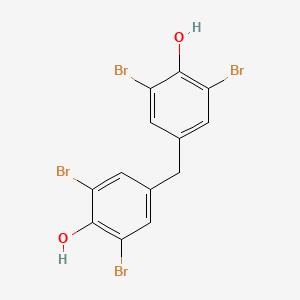
4,4'-Methylenebis(2,6-dibromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,6-dibromophenol) is a brominated phenolic compound with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . This compound is known for its unique chemical structure, which includes two brominated phenol rings connected by a methylene bridge. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2,6-dibromophenol) can be synthesized through several methods. One common method involves the bromination of 4,4’-dihydroxydiphenylmethane using bromine in acetic acid as a solvent. The reaction typically proceeds at room temperature for about 2 hours, yielding the desired product with a high degree of purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-dibromophenol) often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Applications De Recherche Scientifique
4,4’-Methylenebis(2,6-dibromophenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of flame retardants, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Isopropylidenebis(2,6-dibromophenol): Similar in structure but with an isopropylidene bridge instead of a methylene bridge.
4,4’-Cyclohexylidenebisphenol: Contains a cyclohexylidene bridge.
4,4’-Sulfonyldiphenol: Features a sulfonyl group connecting the phenol rings.
Uniqueness
4,4’-Methylenebis(2,6-dibromophenol) is unique due to its specific methylene bridge and brominated phenol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and reactivity.
Propriétés
Numéro CAS |
21825-03-6 |
|---|---|
Formule moléculaire |
C13H8Br4O2 |
Poids moléculaire |
515.8 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
Clé InChI |
WPZJSWWEEJJSIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



